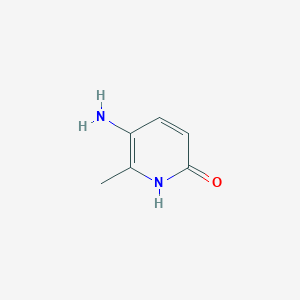

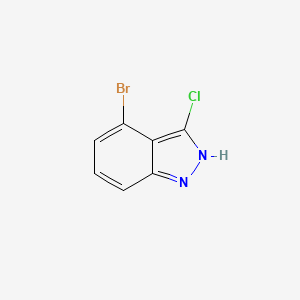

![molecular formula C7H4BrN3O2 B1292648 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 943323-63-5](/img/structure/B1292648.png)

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

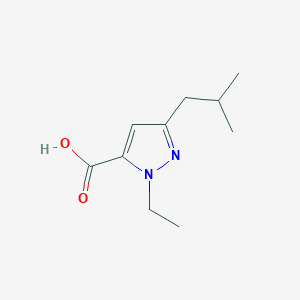

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its potential as a building block in drug discovery. The presence of both bromo and nitro groups in the molecule provides reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 4-arylthieno[2,3-b]pyridines and 4-aminothieno[2,3-b]pyridines was achieved through a regioselective bromination of thieno[2,3-b]pyridine, demonstrating the utility of brominated intermediates in constructing complex molecules . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the complexity and precision required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine derivatives is characterized by the orientation of substituents around the pyridine ring. For example, in 2-bromo-4-nitropyridine N-oxide, the Br ion is nearly coplanar with the pyridine ring, while the nitro group's oxygen atoms are displaced above and below the ring. This arrangement can lead to the formation of hydrogen bonds, such as C-H···O, which can link molecules into pairs or larger assemblies .

Chemical Reactions Analysis

Bromo-nitropyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, 2- and 4-bromomethyl-3-nitropyridine can react with aromatic amines to yield different products depending on the reaction conditions, such as 2H-pyrazolo[4,3-b]pyridines or 2H-pyrazolo[3,4-c]pyridines . Additionally, bromo-substituted dihydropyrrole nitroxides have been used to synthesize new paramagnetic heterocycles, showcasing the reactivity of the bromo group in radical-based syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives are influenced by their molecular structure. The presence of bromo and nitro groups can affect the compound's melting point, solubility, and reactivity. For example, the crystal structure and vibrational spectra of 2-bromo-4-nitropyridine N-oxide provide insights into the intermolecular interactions and stability of the compound . The synthesis of related compounds often requires careful control of reaction conditions to achieve the desired properties and yields .

Wissenschaftliche Forschungsanwendungen

Application 1: Cancer Therapy

- Specific Scientific Field: Oncology

- Summary of the Application: 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .

- Methods of Application or Experimental Procedures: The derivatives were synthesized and their inhibitory activity against FGFR was evaluated . In vitro, the compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

- Results or Outcomes: Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .

Application 2: Diabetes Treatment

- Specific Scientific Field: Endocrinology

- Summary of the Application: Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application were not detailed in the source .

- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Eigenschaften

IUPAC Name |

4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPFGDZUAZYOHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646881 |

Source

|

| Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

943323-63-5 |

Source

|

| Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943323-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)